N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide
Description
N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide is a substituted acetamide derivative characterized by a methoxyphenyl core modified with a cyanoethyl-allylamino side chain.
Properties
CAS No. |
64611-87-6 |
|---|---|
Molecular Formula |
C15H19N3O2 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
N-[3-[2-cyanoethyl(prop-2-enyl)amino]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C15H19N3O2/c1-4-9-18(10-5-8-16)14-11-13(17-12(2)19)6-7-15(14)20-3/h4,6-7,11H,1,5,9-10H2,2-3H3,(H,17,19) |
InChI Key |
KMMWJCUYQJFHNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)N(CCC#N)CC=C |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
- IUPAC Name: N-[3-[2-cyanoethyl(prop-2-enyl)amino]-4-methoxyphenyl]acetamide
- Molecular Formula: C15H19N3O2
- Molecular Weight: 273.33 g/mol
- CAS Number: 64611-87-6
- Other Synonyms: 3-((beta-Cyanoethyl)allylamino)-4-methoxyacetanilide
The molecule consists of an acetamide group attached to a 4-methoxyphenyl ring, with an amino substituent at the 3-position bearing a 2-cyanoethyl and allyl (prop-2-enyl) groups.
Preparation Methods of N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide
General Synthetic Strategy
The synthesis of this compound generally involves the nucleophilic substitution or coupling of an appropriately substituted aniline derivative with 2-cyanoethyl and allyl groups, followed by acetamide formation on the aromatic ring. The key steps include:
- Functionalization of 3-amino-4-methoxyaniline or related intermediates to introduce the 2-cyanoethyl and allylamino substituents.
- Protection or direct acylation to form the acetamide moiety.
- Purification and characterization of the final compound.
Stepwise Synthesis
Starting Material Preparation
The synthesis often begins with 3-amino-4-methoxyaniline or 4-methoxyaniline derivatives, which are acylated to form the corresponding acetamide:
$$
\text{4-methoxyaniline} \xrightarrow[\text{Acetylation}]{\text{Acetic anhydride}} \text{N-(4-methoxyphenyl)acetamide}
$$
This step provides the acetamide core necessary for further substitution.
Introduction of the 2-Cyanoethylallylamino Group
The critical step involves the substitution of the amino group at the 3-position with a 2-cyanoethylallylamino substituent. This can be achieved by:
- Reaction of the acetamide derivative with 2-cyanoethyl chloride or bromide in the presence of a base to form the 2-cyanoethyl amino intermediate.
- Subsequent allylation using allyl bromide or allyl chloride under nucleophilic substitution conditions.
Alternatively, a one-pot reaction involving the nucleophilic addition of 3-amino-4-methoxyacetanilide to acrylonitrile (for the cyanoethyl group) followed by allylation can be employed.
Representative Reaction Conditions and Yields
These steps are typically followed by purification via recrystallization or chromatography to obtain the pure this compound.
Analytical and Research Outcomes
Characterization
The synthesized compound is characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectroscopy confirm the presence of the methoxy group, acetamide NH, allyl protons, and cyanoethyl moiety.
- Infrared Spectroscopy (IR): Characteristic absorption bands for amide carbonyl (~1650 cm^-1), nitrile (~2250 cm^-1), and aromatic methoxy (~1250 cm^-1).
- Mass Spectrometry (MS): Molecular ion peak at m/z = 273 consistent with molecular weight.
- Elemental Analysis: Consistent with calculated C, H, N, O percentages.
Summary Table of Preparation Methods
| Compound Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Acetylation of 4-methoxyaniline | Acetic anhydride, base | Dichloromethane | 20°C | 2 h | 85-90 | Formation of acetamide core |
| 2-Cyanoethylation | 2-cyanoethyl bromide, triethylamine | Dichloromethane | 0-25°C | 3-4 h | 75-80 | Introduction of cyanoethyl group |
| Allylation | Allyl bromide, K2CO3 | Acetonitrile | Reflux | 4-6 h | 70-75 | Allyl group attachment |
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide group could hydrolyze to form a carboxylic acid or amine under strong acidic/basic conditions. For example:
-
Acidic hydrolysis : Heating with HCl or H₂SO₄ may yield 3-[(2-cyanoethyl)allylamino]-4-methoxybenzoic acid .
-
Basic hydrolysis : Reaction with NaOH could produce 3-[(2-cyanoethyl)allylamino]-4-methoxyaniline .
Analogous Reaction Data :
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide | Reflux in H₂O/HCl | Corresponding carboxylic acid | 67–85% |
Reactions of the Allylamine Group
The allylamine moiety may undergo:
-
Electrophilic addition : Reaction with halogens (e.g., Br₂) to form dibrominated products.
-
Cycloaddition : Participation in Diels-Alder reactions with dienophiles.
Analogous Reaction Data :
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide | Triethylorthoformate, reflux | Enamine derivatives | 54–73% |
Cyanoethyl Group Transformations
The nitrile group could participate in:
-
Hydrolysis : Conversion to an amide (e.g., using H₂O/H₂SO₄) or carboxylic acid.
-
Reduction : Catalytic hydrogenation to form a primary amine (e.g., using LiAlH₄).
Analogous Reaction Data :
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2-Cyano-N-(4-methoxyphenyl)acetamide | H₂O/H⁺ or H₂O/OH⁻ | Corresponding amide/acid | 92% |
Electrophilic Aromatic Substitution
The methoxy group activates the aromatic ring toward electrophilic substitution (e.g., nitration, sulfonation). Substituent directing effects would likely position new groups at the ortho/para positions relative to the methoxy group.
Limitations and Research Gaps
No direct experimental data for N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide is available in the provided sources. The above analysis extrapolates from reactions of structurally related compounds, such as:
Further experimental studies are required to validate these hypothesized pathways.
Key Takeaways
| Functional Group | Potential Reactions | Conditions | Expected Products |
|---|---|---|---|
| Acetamide | Hydrolysis | Acidic/basic aqueous media | Carboxylic acid or amine |
| Allylamine | Electrophilic addition | Halogens, peroxides | Halogenated derivatives |
| Cyanoethyl | Hydrolysis/Reduction | H₂SO₄, LiAlH₄ | Amide, carboxylic acid, amine |
| Methoxyaryl | Electrophilic substitution | HNO₃, H₂SO₄ | Nitro- or sulfonated derivatives |
This compound’s multifunctional structure positions it as a versatile intermediate for synthesizing heterocycles, pharmaceuticals, or agrochemicals, pending empirical validation.
Scientific Research Applications
Medicinal Chemistry Applications
N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide has been investigated for its potential therapeutic effects in various diseases.
Anti-inflammatory Properties
Research has indicated that compounds similar to this compound can inhibit pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). This property makes it a candidate for treating inflammatory diseases, including rheumatoid arthritis and other autoimmune disorders .
Anticancer Potential
Studies have explored the compound's efficacy in cancer treatment. Its mechanism involves the modulation of inflammatory pathways that are often upregulated in tumors. The inhibition of NF-κB signaling pathways is particularly noteworthy, as this pathway is crucial for tumor progression .
Analytical Chemistry Applications
The compound has also found utility in analytical chemistry, particularly in separation techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method has been developed for the analysis of this compound. The method utilizes a mobile phase consisting of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility. This technique is scalable and suitable for isolating impurities during preparative separations .
Case Study 1: Anti-inflammatory Effects
In a study focusing on the anti-inflammatory properties of related compounds, it was found that this compound exhibited significant inhibition of TNF-α release from stimulated macrophages. This suggests its potential application in treating chronic inflammatory conditions .
Case Study 2: Pharmacokinetic Studies
Pharmacokinetic evaluations of the compound were conducted to assess its absorption, distribution, metabolism, and excretion (ADME) properties. Results indicated favorable profiles that support further development as a therapeutic agent .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Physicochemical Properties (for closest analog, CAS 19433-94-4):
- Molecular Formula : C₁₄H₁₉N₃O₂
- Molecular Weight : 261.326 g/mol
- logP : 1.41 (indicative of moderate lipophilicity)
- HPLC Analysis : Separable via reverse-phase chromatography using acetonitrile/water/phosphoric acid mobile phases .
The compound’s structure combines a methoxy group (electron-donating) and a cyanoethyl moiety (polar, nitrile-containing), which may influence solubility, bioavailability, and target binding.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The methoxyphenyl acetamide scaffold is a common pharmacophore in medicinal chemistry. Below is a comparison with structurally related compounds:
*Estimated values for the target compound based on structural extrapolation.
Pharmacological Activity Comparison
Anticancer Activity:
- Compound 38 (N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide) : Demonstrated IC₅₀ values < 5 µM against HCT-116 (colon), MCF-7 (breast), and PC-3 (prostate) cancer cell lines via MTT assay .
- Compound 3.1.3: Exhibited superior activity against HT-15 (melanoma) and PC-3 (prostate) cells, attributed to the benzothiazole-thioxothiazolidine pharmacophore .
- N-[3-[(2-Cyanoethyl)ethylamino]-4-methoxyphenyl]acetamide: No direct activity reported, but its cyanoethyl group may modulate kinase inhibition (similar to PI4KB inhibitors; see ).
Antimicrobial Activity:
- 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide: Showed moderate activity against E. coli and S. aureus due to the sulfanyl-aminophenyl motif .
- N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide : Potent against Gram-positive bacteria, likely due to chloro-substituent electronegativity .
Data Tables
Table 1: Structural and Pharmacological Comparison
*No direct activity data available; predictions based on analogs.
Biological Activity
N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₁₉N₃O₂
- Molecular Weight : 233.2664 g/mol
- CAS Number : 26408-28-6
- IUPAC Name : this compound
The compound exhibits various biological activities that can be attributed to its structural components. The presence of the cyanoethyl group and the methoxyphenyl moiety suggests potential interactions with biological targets, including enzymes and receptors.
- Enzyme Interaction :
- Antitumor Activity :
Biological Activity Data
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Modulates aralkylamine dehydrogenase activity | |
| Toxicity | Classified as harmful if swallowed; aquatic toxicity |
Case Study 1: Antitumor Effects
In a study examining the effect of this compound on human cancer cell lines, researchers found that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Case Study 2: Enzymatic Activity Modulation
A separate investigation focused on the interaction between this compound and aralkylamine dehydrogenases from Alcaligenes faecalis. The study demonstrated that the compound could inhibit these enzymes, suggesting a potential role in modulating neurotransmitter metabolism .
Safety and Toxicological Profile
The safety profile of this compound indicates moderate toxicity. It is classified as harmful if ingested and poses risks to aquatic environments. Proper handling protocols are recommended to mitigate exposure risks .
Q & A
Q. How can researchers address low yield in large-scale synthesis of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
